molecular formula C6H12ClF2NO B13498658 2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride

Cat. No.: B13498658
M. Wt: 187.61 g/mol
InChI Key: UVTAWTHVLOWPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-dihalides or 1,2-diols, under specific conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutyl compound.

    Addition of Fluorine Atoms: The difluoroethanol moiety can be introduced through the reaction of a suitable difluorinated precursor with the cyclobutyl amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclobutylmethanol hydrochloride: A similar compound with a cyclobutyl ring and an amino group, but lacking the difluoroethanol moiety.

    2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride: Another related compound with a pyrimidine ring instead of the difluoroethanol moiety.

Uniqueness

2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride is unique due to the presence of both the cyclobutyl ring and the difluoroethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

2-(1-aminocyclobutyl)-2,2-difluoroethanol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8,4-10)5(9)2-1-3-5;/h10H,1-4,9H2;1H

InChI Key

UVTAWTHVLOWPKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CO)(F)F)N.Cl

Origin of Product

United States

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